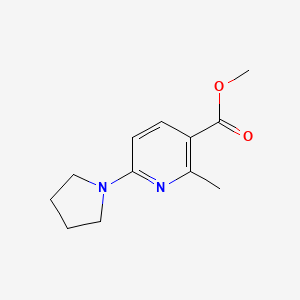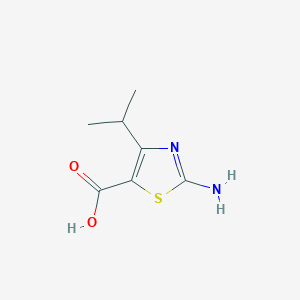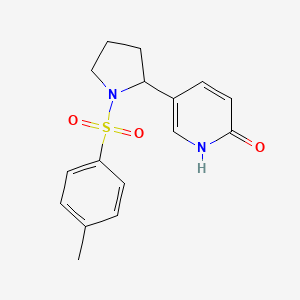
4-(2-Fluorophenyl)thiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluorophenyl)thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a fluorophenyl group at the 4-position and a carboxylic acid group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
The synthesis of 4-(2-Fluorophenyl)thiazole-2-carboxylic acid typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(2-Fluorophenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like dicyclohexylcarbodiimide (DCC). Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, esters, and amides .
Wissenschaftliche Forschungsanwendungen
4-(2-Fluorophenyl)thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of 4-(2-Fluorophenyl)thiazole-2-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-Fluorophenyl)thiazole-2-carboxylic acid include:
- 4-(4-Fluorophenyl)thiazole-2-carboxylic acid
- 4-(4-Fluorophenyl)-2-methylthiazole-5-carboxylic acid
- 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
- 4-(4-Fluorophenyl)-2-phenylthiazole-5-carboxylic acid .
These compounds share the thiazole ring structure but differ in the position and type of substituents. The unique combination of the fluorophenyl group and carboxylic acid in this compound contributes to its distinct biological activities and chemical properties.
Eigenschaften
Molekularformel |
C10H6FNO2S |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
4-(2-fluorophenyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2S/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) |
InChI-Schlüssel |
DTKMESUDKMNBOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11804756.png)










